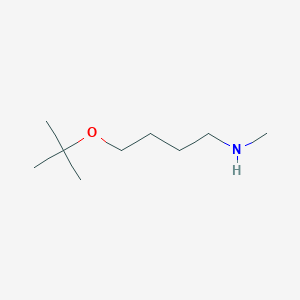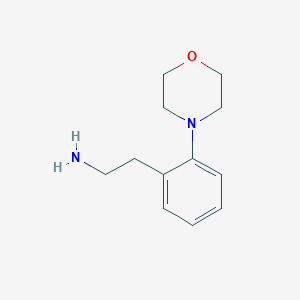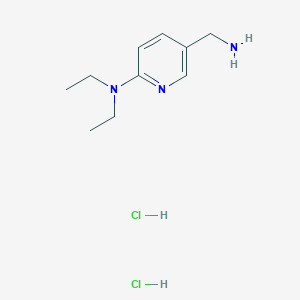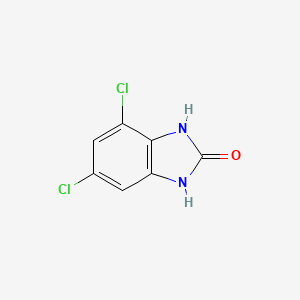
3-((5-Nitrofuran-2-yl)methoxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((5-Nitrofuran-2-yl)methoxy)azetidine is a compound that features a nitrofuran moiety linked to an azetidine ring via a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to further reactions to introduce the azetidine moiety . The reaction conditions often involve the use of nitric acid and acetic anhydride in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis methods, including the use of continuous flow reactors to ensure consistent quality and yield. The process would likely involve the same nitration and subsequent reactions as in laboratory synthesis but scaled up for industrial production .
Análisis De Reacciones Químicas
Types of Reactions
3-((5-Nitrofuran-2-yl)methoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-((5-aminofuran-2-yl)methoxy)azetidine .
Aplicaciones Científicas De Investigación
3-((5-Nitrofuran-2-yl)methoxy)azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging hypoxic tumor cells.
Medicine: Explored for its antimicrobial properties, particularly against antibiotic-resistant bacteria.
Mecanismo De Acción
The mechanism of action of 3-((5-Nitrofuran-2-yl)methoxy)azetidine involves its interaction with specific molecular targets. For instance, in biological systems, the nitrofuran moiety can be reduced by nitroreductases, leading to the formation of reactive intermediates that can damage bacterial DNA . This mechanism is similar to other nitrofuran-based antibiotics.
Comparación Con Compuestos Similares
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Nitrofurazone: Used for topical infections and urinary catheter coatings.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
3-((5-Nitrofuran-2-yl)methoxy)azetidine is unique due to its azetidine ring, which can impart different chemical and biological properties compared to other nitrofuran derivatives. This structural feature may enhance its stability and reactivity in certain applications .
Propiedades
Fórmula molecular |
C8H10N2O4 |
|---|---|
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
3-[(5-nitrofuran-2-yl)methoxy]azetidine |
InChI |
InChI=1S/C8H10N2O4/c11-10(12)8-2-1-6(14-8)5-13-7-3-9-4-7/h1-2,7,9H,3-5H2 |
Clave InChI |
RPGHQPDPULJBFY-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)OCC2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















